molecular formula C21H19NO3S B5175207 2-(2,4-dimethylphenyl)-2-oxoethyl (8-quinolinylthio)acetate

2-(2,4-dimethylphenyl)-2-oxoethyl (8-quinolinylthio)acetate

Cat. No. B5175207
M. Wt: 365.4 g/mol
InChI Key: WBLNCQDJYRCSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenyl)-2-oxoethyl (8-quinolinylthio)acetate is a chemical compound that has been widely studied and used in scientific research. It is a member of the thioester family of compounds and has shown potential as a therapeutic agent in various disease models.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-2-oxoethyl (8-quinolinylthio)acetate is not fully understood. However, it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. It can also modulate the expression of genes involved in cell growth and apoptosis.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenyl)-2-oxoethyl (8-quinolinylthio)acetate has been shown to have various biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines and oxidative stress markers. It can also increase the activity of antioxidant enzymes. In animal models of disease, it has been shown to reduce inflammation and oxidative stress, leading to improved outcomes.

Advantages and Limitations for Lab Experiments

2-(2,4-dimethylphenyl)-2-oxoethyl (8-quinolinylthio)acetate has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It has been shown to have low toxicity and can be administered orally or intravenously. However, its limitations include the lack of knowledge about its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosing and route of administration.

Future Directions

There are several future directions for the study of 2-(2,4-dimethylphenyl)-2-oxoethyl (8-quinolinylthio)acetate. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in different cancer models and to develop optimal dosing regimens. Another area of interest is its potential as an anti-inflammatory and antioxidant agent for the treatment of various diseases, such as diabetes and cardiovascular disease. Further studies are needed to determine its mechanism of action and optimal dosing regimens for these applications. Additionally, studies are needed to determine the safety and toxicity of the compound in humans, as well as its potential for drug-drug interactions.

Synthesis Methods

The synthesis of 2-(2,4-dimethylphenyl)-2-oxoethyl (8-quinolinylthio)acetate involves the reaction of 2-(2,4-dimethylphenyl)acetic acid with 8-aminoquinoline in the presence of thionyl chloride. The resulting product is then treated with potassium thioacetate to yield the final compound. This method has been optimized and yields a high purity product.

Scientific Research Applications

2-(2,4-dimethylphenyl)-2-oxoethyl (8-quinolinylthio)acetate has shown potential as a therapeutic agent in various disease models. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models of disease.

properties

IUPAC Name

[2-(2,4-dimethylphenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S/c1-14-8-9-17(15(2)11-14)18(23)12-25-20(24)13-26-19-7-3-5-16-6-4-10-22-21(16)19/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLNCQDJYRCSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)COC(=O)CSC2=CC=CC3=C2N=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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